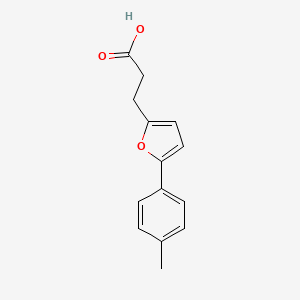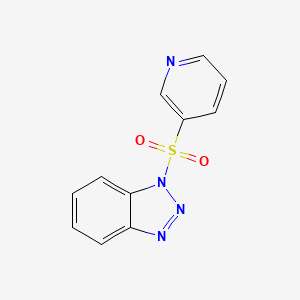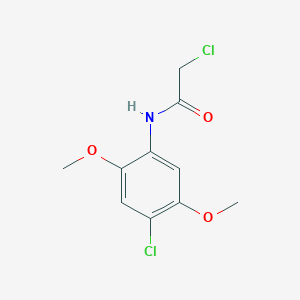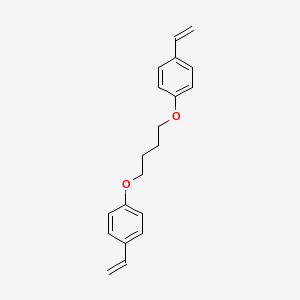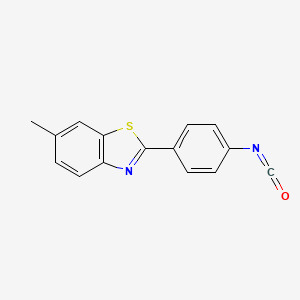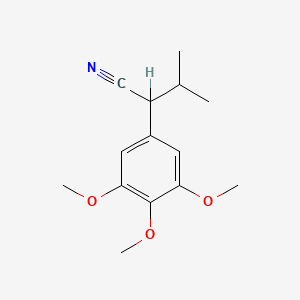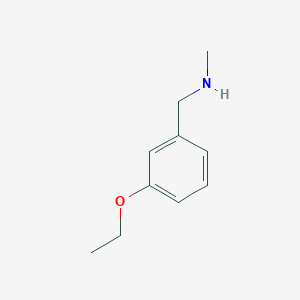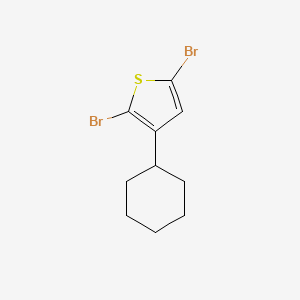
2,5-Dibromo-3-cyclohexylthiophene
描述
2,5-Dibromo-3-cyclohexylthiophene is an organobromine compound with the molecular formula C10H12Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as a precursor in the synthesis of conducting polymers and other advanced materials .
作用机制
Target of Action
2,5-Dibromo-3-cyclohexylthiophene is primarily used as a reagent in the synthesis of new donor/acceptor thiophene copolymers . It is a key component in the formation of conductive polymers with a controllable band gap .
Mode of Action
The compound is involved in the Suzuki cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bonding . This reaction involves the coupling of this compound with several arylboronic acids to synthesize corresponding thiophene derivatives .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis ofpoly(3-hexylthiophene) (P3HT) , a widely used conducting polymer in organic electronics .
Pharmacokinetics
Its physical properties such asmelting point (296 °C) and density (1.65 g/mL at 25 °C) may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of new thiophene derivatives . These derivatives have potential applications in the field of organic electronics .
Action Environment
The compound is sensitive to air and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
It is known to be a reagent in the synthesis of new donor/acceptor thiophene copolymers .
Molecular Mechanism
It is known to be involved in the synthesis of new donor/acceptor thiophene copolymers .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2,5-Dibromo-3-cyclohexylthiophene in laboratory settings. It is known to have a melting point of 296 °C and a density of 1.65 g/mL at 25 °C .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-cyclohexylthiophene can be synthesized through the bromination of 3-cyclohexylthiophene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions
2,5-Dibromo-3-cyclohexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd) and arylboronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Complex thiophene derivatives with extended conjugation, useful in electronic applications.
科学研究应用
2,5-Dibromo-3-cyclohexylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conducting polymers and other advanced materials.
Biology: Investigated for its potential in biofilm inhibition and anti-thrombolytic activities.
Medicine: Explored for its potential medicinal applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of materials for organic electronics and photovoltaics.
相似化合物的比较
Similar Compounds
- 2,5-Dibromo-3-hexylthiophene
- 2,5-Dibromothiophene
- 3,4-Dibromothiophene
- 2-Bromo-3-hexylthiophene
Uniqueness
2,5-Dibromo-3-cyclohexylthiophene is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specific conducting polymers and advanced materials .
属性
IUPAC Name |
2,5-dibromo-3-cyclohexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDHHQWPBULMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(SC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391617 | |
| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-44-3 | |
| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


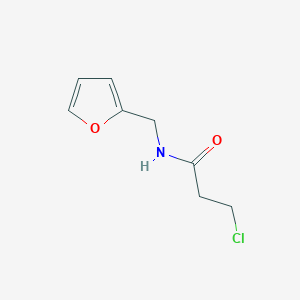


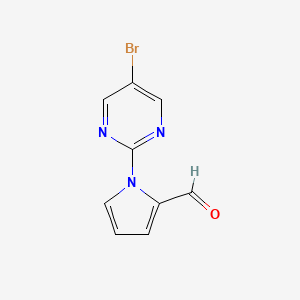
![5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1608420.png)
